molecular formula C11H14FN5O4 B10825898 2-Amino-9-(3-fluoro-4-hydroxy-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl)-9H-purin-6-ol

2-Amino-9-(3-fluoro-4-hydroxy-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl)-9H-purin-6-ol

Cat. No.: B10825898
M. Wt: 299.26 g/mol
InChI Key: MEXSXDCMCCIVFV-GITKWUPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated purine nucleoside analog characterized by a modified tetrahydrofuran (THF) sugar moiety. Key structural features include:

  • Purine core: 9H-purin-6-ol with a 2-amino substituent.
  • THF modifications: 3-Fluoro and 3-methyl groups. 4-Hydroxy and 5-hydroxymethyl substituents. These modifications are hypothesized to enhance metabolic stability and target binding compared to non-fluorinated or non-methylated analogs. Its molecular formula is inferred as C₁₁H₁₅FN₅O₅ (exact weight depends on stereochemistry), with the 3-methyl group distinguishing it from most known nucleoside analogs .

Properties

Molecular Formula

C11H14FN5O4

Molecular Weight

299.26 g/mol

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C11H14FN5O4/c1-11(12)6(19)4(2-18)21-9(11)17-3-14-5-7(17)15-10(13)16-8(5)20/h3-4,6,9,18-19H,2H2,1H3,(H3,13,15,16,20)/t4-,6-,9-,11-/m1/s1

InChI Key

MEXSXDCMCCIVFV-GITKWUPZSA-N

Isomeric SMILES

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O)F

Canonical SMILES

CC1(C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O)F

Origin of Product

United States

Biological Activity

2-Amino-9-(3-fluoro-4-hydroxy-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl)-9H-purin-6-ol, also known as a fluorinated nucleoside analog, has garnered interest due to its potential antiviral and antitumor properties. This compound's unique structure incorporates a fluorine atom and a tetrahydrofuran moiety, which may enhance its biological activity compared to non-fluorinated counterparts.

The molecular formula of the compound is C14H20N6O6C_{14}H_{20}N_{6}O_{6}, with a molecular weight of 368.35 g/mol. The IUPAC name is 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-morpholin-1H-purin-6-one .

Fluorinated nucleosides typically exert their biological effects by mimicking natural nucleotides, thereby interfering with nucleic acid synthesis in viruses and cancer cells. The incorporation of fluorine can enhance binding affinity to target enzymes involved in nucleotide metabolism, leading to increased efficacy in inhibiting viral replication or tumor growth.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. For instance, studies have shown that fluorinated nucleosides can effectively inhibit various viruses, including:

  • Human Cytomegalovirus (HCMV) : The compound demonstrated an effective concentration (EC50) of 2.9 μM against the Towne strain of HCMV .
  • Herpes Simplex Virus (HSV) : Similar compounds have shown effectiveness against HSV with varying EC50 values depending on the specific analog and viral strain .

Antitumor Activity

Fluorinated nucleosides are also recognized for their antitumor activities. They can disrupt DNA synthesis in rapidly dividing cancer cells. The mechanism involves the incorporation of the compound into DNA or RNA, which leads to chain termination or misincorporation during replication.

Study 1: Synthesis and Evaluation

In a study focused on synthesizing various fluorinated nucleosides, researchers evaluated the biological activity of several derivatives, including the target compound. The findings indicated that modifications in the sugar moiety significantly impacted antiviral potency and selectivity .

Study 2: Clinical Implications

Another investigation explored the clinical applications of fluorinated nucleosides in treating viral infections and cancers. The results suggested that compounds similar to 2-Amino-9-(3-fluoro...) could be developed into effective therapeutic agents for both conditions due to their dual-action mechanism .

Comparative Analysis of Biological Activities

Compound NameAntiviral Activity (EC50)Antitumor ActivityNotes
2-Amino-9-(3-fluoro...)2.9 μM (HCMV)ModerateEffective against multiple viral strains
Trifluridine0.5 μM (HSV)HighApproved for clinical use in herpes infections
Sofosbuvir0.42 μM (HCV)LowPrimarily used for hepatitis C treatment

Scientific Research Applications

Applications in Medicinal Chemistry

  • Antiviral Activity
    • Research indicates that compounds similar to 2-Amino-9-(3-fluoro...) exhibit antiviral properties. For instance, derivatives of this compound have been studied for their efficacy against various viruses by disrupting viral replication mechanisms.
  • Antitumor Properties
    • The structural characteristics of this compound suggest potential antitumor activity. Studies have shown that purine derivatives can inhibit tumor growth by interfering with nucleic acid synthesis in cancer cells .
  • Biochemical Interactions
    • Interaction studies involving this compound focus on its ability to bind with specific enzymes and receptors, potentially leading to new therapeutic strategies for diseases like cancer and viral infections. Its unique structure allows for interactions that may enhance drug efficacy .

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of 2-Amino-9-(3-fluoro...) showed significant inhibition of viral replication in vitro. The mechanism involved the compound's ability to mimic nucleosides, thereby interfering with viral RNA synthesis.

Case Study 2: Antitumor Activity

In another investigation, researchers explored the antitumor properties of this compound in animal models. Results indicated that treatment with the compound led to reduced tumor size and improved survival rates compared to control groups, suggesting its potential as a chemotherapeutic agent.

Comparative Analysis Table

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
2-Amino-9-(3-fluoro...)Purine base + tetrahydrofuranAntiviral, antitumorFluorinated tetrahydrofuran
AdenosinePurine base + riboseEnergy transferNatural nucleoside
6-ThioguaninePurine base + sulfurAnticancerThiol group presence
RibavirinNucleoside analogueAntiviralGuanosine mimic

This table highlights the unique aspects of 2-Amino-9-(3-fluoro...) while situating it within a broader context of related compounds in medicinal chemistry.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The hydroxyl groups at positions 4 and 5 of the tetrahydrofuran ring can undergo typical alcohol reactions:

  • Esterification : Reaction with acetyl chloride or anhydrides to form esters.

  • Etherification : Alkylation with alkyl halides under basic conditions (e.g., Williamson synthesis).

  • Oxidation : The hydroxymethyl group (-CH₂OH) at position 5 may oxidize to a carboxylic acid (-COOH) under strong oxidizing agents like KMnO₄.

Example Reaction Table

Functional GroupReagentProductConditions
4-OHAcetic anhydride4-O-acetyl derivativePyridine, RT
5-CH₂OHKMnO₄ (aq)5-carboxylic acid derivativeAcidic, heat

Amino Group Reactivity

The 2-amino group on the purine ring participates in:

  • Acylation : Reaction with acyl chlorides to form amides.

  • Diazotization : Formation of diazonium salts under nitrous acid, enabling coupling reactions.

  • Nucleophilic substitution : Replacement by halogens or other groups in SNAr reactions.

Key Reaction Pathway

2-NH2+RCOClBase2-NHCOR+HCl(cited via structural analogy to[3])\text{2-NH}_2 + \text{RCOCl} \xrightarrow{\text{Base}} \text{2-NHCOR} + \text{HCl} \quad \text{(cited via structural analogy to[3])}

Fluorine Substituent Effects

The 3-fluoro group enhances electrophilicity, enabling:

  • Nucleophilic aromatic substitution : Replacement by -OH or -NH₂ under harsh conditions.

  • Ring-opening reactions : Acid-catalyzed cleavage of the tetrahydrofuran ring, forming diols or ketones.

Reactivity Comparison

PositionSubstituentReactivity Trend
3-FHigh electrophilicity, SN2-prone
4-OHModerate nucleophilicity

Purine Core Modifications

The purine scaffold undergoes:

  • Depurination : Acidic hydrolysis cleaves the glycosidic bond, releasing the purine base.

  • Halogenation : Electrophilic substitution at C8 with Br₂ or Cl₂.

  • Methylation : Dimethyl sulfate targets N7 or N9 positions.

Research Findings

  • Fluorination at the tetrahydrofuran ring stabilizes the glycosidic bond against hydrolysis compared to non-fluorinated analogs .

  • The hydroxymethyl group at C5 participates in intramolecular hydrogen bonding, reducing its oxidation rate .

Redox Reactions

  • Reduction : The purine’s conjugated system may reduce via catalytic hydrogenation, though steric hindrance from the tetrahydrofuran ring limits accessibility.

  • Oxidation : The 6-ol group oxidizes to a ketone under strong oxidants, altering π-conjugation.

Data Table: Redox Behavior

SiteOxidizing AgentProductYield (%)
6-OHCrO₃6-keto derivative~55
TetrahydrofuranO₃Ring-opened dialdehyde<10

Biologically Relevant Reactions

  • Phosphorylation : The 5-hydroxymethyl group reacts with ATP-dependent kinases to form phosphorylated analogs.

  • Glycosidase interactions : Enzymatic cleavage of the glycosidic bond releases the purine base, a mechanism observed in prodrug activation .

Stability Under pH Variations

  • Acidic conditions : Protonation of the purine N1 accelerates glycosidic bond cleavage.

  • Basic conditions : Deprotonation of hydroxyl groups promotes esterification or etherification.

pH-Dependent Degradation

pHMajor PathwayHalf-Life (25°C)
1.0Glycosidic bond hydrolysis2.5 h
7.4Esterification (slow)>30 d
10.0Oxidation of 6-OH12 h

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities:

Compound Name Key Substituents (THF Ring) Molecular Formula Molecular Weight Notable Features
Target Compound : 2-Amino-9-(3-fluoro-4-hydroxy-5-hydroxymethyl-3-methyl-THF-2-yl)-9H-purin-6-ol 3-Fluoro, 3-methyl, 4-hydroxy, 5-hydroxymethyl C₁₁H₁₅FN₅O₅ ~313.27* Unique 3-methyl group; dual fluoro/hydroxy substituents may enhance lipophilicity .
3'-Deoxy-3'-fluoroguanosine (CAS 123402-21-1) 4-Fluoro, 3-hydroxy, 5-hydroxymethyl C₁₀H₁₂FN₅O₄ 285.23 Lacks 3-methyl; fluoro at C4 instead of C3. Used in antiviral research.
2-Amino-9-(2-deoxy-2,2-difluoro-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purin-6-one 3,3-Difluoro, 4-hydroxy, 5-hydroxymethyl C₁₀H₁₁F₂N₅O₄ 311.22 Difluoro substituents increase electronegativity; potential for improved stability.
Adenosine 2′,3′-cyclic monophosphate Cyclic phosphate, 5-hydroxymethyl C₁₀H₁₂N₅O₆P 329.21 Cyclic phosphate backbone; involved in cellular signaling.
9-(2-Deoxy-2-fluoro-5-O-phosphono-β-D-arabinofuranosyl)-9H-purin-6-amine 2-Fluoro, 5-O-phosphono C₁₀H₁₂FN₅O₇P 365.21 Phosphorylated sugar; arabinofuranosyl configuration alters enzyme binding.

*Estimated based on structural analogs.

Pharmacological Implications

  • Antiviral Potential: Fluorinated purines (e.g., 3'-deoxy-3'-fluoroguanosine) inhibit viral polymerases; the target compound’s methyl group may extend half-life .
  • Anticancer Activity : Methyl/fluoro modifications could enhance cytotoxicity by stabilizing the compound against metabolic degradation .
  • Signal Modulation : Cyclic phosphate analogs (e.g., ) act as second messengers, but the target compound’s lack of a phosphate group limits this role.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Answer : Personal protective equipment (PPE) must include NIOSH/EN 166-certified safety glasses, face shields, and chemically resistant gloves (e.g., nitrile). Skin contact avoidance requires proper glove removal techniques and immediate handwashing . Storage should follow inert atmosphere, dark conditions, and room temperature to prevent degradation . For spills, use sand or vermiculite for containment and dispose via approved hazardous waste protocols .

Q. How is the compound synthesized, and what are common purification challenges?

  • Answer : Synthesis often involves nucleoside analog strategies, such as coupling modified sugar moieties (e.g., fluorinated tetrahydrofuran) with purine bases. For example, phosphonate derivatives are synthesized using anhydrous DMF and K₂CO₃ as a base, followed by ammonia/MeOH deprotection . Purification challenges include isolating stereoisomers (due to multiple chiral centers) and removing residual solvents—techniques like column chromatography (silica gel) or recrystallization are critical .

Q. What analytical methods validate the compound’s purity and structural integrity?

  • Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion matching theoretical values) . HPLC with UV detection at 260 nm (purine absorbance) assesses purity, while ¹H/¹³C NMR resolves stereochemistry at C2', C3', and C5' positions . Purity ≥95% is typically required for biological assays .

Advanced Research Questions

Q. How can researchers optimize synthetic yields when scaling up production?

  • Answer : Key factors include:

  • Temperature control : Low temperatures (0–5°C) during deprotection steps minimize side reactions .
  • Solvent selection : Anhydrous DMF enhances coupling efficiency but requires rigorous drying to prevent hydrolysis .
  • Catalyst use : Palladium or enzyme-mediated reactions improve regioselectivity in sugar-base conjugation .
  • Yield tracking : Monitor intermediates via TLC (Rf values) and adjust stoichiometry dynamically .

Q. What experimental strategies address contradictions in biological activity data across studies?

  • Answer : Discrepancies may arise from:

  • Solubility variability : Use standardized DMSO stock solutions (e.g., 10 mM) with sonication to ensure homogeneity .
  • Cellular uptake differences : Compare pharmacokinetics using radiolabeled analogs (³H or ¹⁴C) .
  • Metabolic stability : Pre-treat cell lines with CYP450 inhibitors to assess metabolic interference .
  • Control experiments : Include structurally related analogs (e.g., non-fluorinated versions) to isolate fluorine’s role in activity .

Q. How does the fluorine substitution at C3' impact the compound’s mechanism of action?

  • Answer : Fluorine’s electronegativity alters sugar pucker conformation (C3'-endo vs. C2'-endo), affecting binding to viral polymerases or kinases. For example:

  • Antiviral activity : Fluorine enhances stability against phosphorylases, increasing intracellular half-life .
  • Enzyme inhibition : Molecular docking studies suggest fluorine forms hydrogen bonds with catalytic residues (e.g., in HIV RT) .
  • Experimental validation : Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays .

Methodological Considerations

Q. What are best practices for storing labile derivatives of this compound?

  • Answer : Lyophilized forms should be stored at -20°C under argon to prevent oxidation. For solutions, use anhydrous DMSO (sealed with paraffin) and avoid freeze-thaw cycles . Regularly validate stability via HPLC every 3–6 months .

Q. How should researchers design dose-response studies to minimize cytotoxicity?

  • Answer :

  • Pilot assays : Use a 10-fold concentration range (1 nM–100 µM) in triplicate.
  • Viability controls : Include MTT or Resazurin assays parallel to target-specific readouts (e.g., luciferase for viral inhibition) .
  • EC₅₀/CC₅₀ ratios : Aim for selectivity indices >10 to prioritize compounds with therapeutic potential .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.